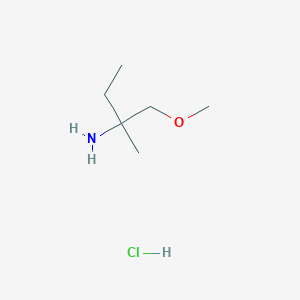![molecular formula C15H20FN3O B2371479 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide CAS No. 1209138-63-5](/img/structure/B2371479.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is also known by its chemical name, TAK-659.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide has been extensively researched for its potential applications in various fields of science. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has also been studied for its potential as a tool for studying the role of various signaling pathways in these diseases.
Mechanism Of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide involves the inhibition of various signaling pathways, including the BTK, JAK, and STAT pathways. These pathways play a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting these pathways, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide has the potential to prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and modulate the immune response. It has also been shown to have a favorable safety profile and can be administered orally.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide is its specificity for various signaling pathways, which makes it a valuable tool for studying the role of these pathways in various diseases. It also has a favorable safety profile and can be administered orally. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide. One direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its potential as a tool for studying the role of various signaling pathways in these diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide for use in lab experiments.
Synthesis Methods
The synthesis method of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide involves the reaction of 5-fluoro-2-methylbenzenamine with 2-bromo-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-fluoro-2-methylanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-12(16)6-5-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSASSRHPPMKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)



